

Core Research Findings on MEN 10208

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Compound Focus: Men 10208

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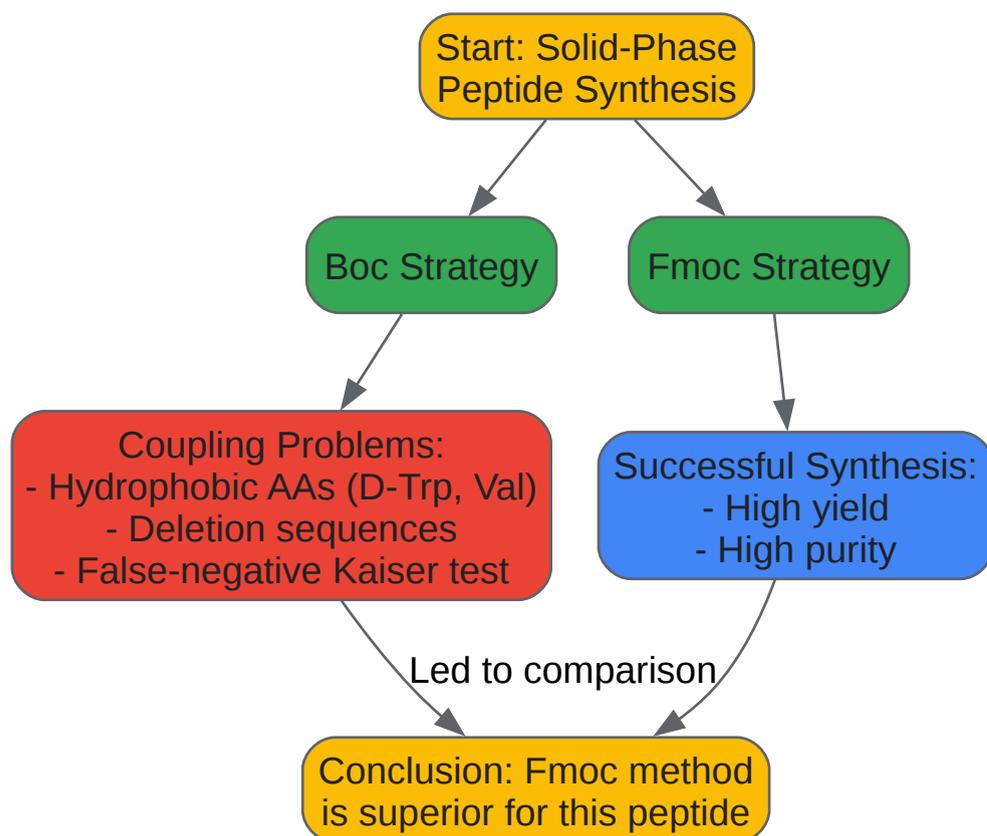
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The table below summarizes the key information from the identified 1991 study on the solid-phase synthesis of **MEN 10208** [1].

Aspect	Findings from Comparative Study
Peptide Sequence	Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH ₂ [1]
Biological Role	Neurokinin A (NK-2) selective tachykinin antagonist [1]
Synthesis Challenge	Coupling difficulties with hydrophobic amino acids (D-Trp, Val); deletion sequences despite negative Kaiser test [1]
Hypothesized Cause	Steric hindrance from hydrophobic residues, making the growing peptide's amino group inaccessible [1]
Boc Strategy Outcome	Unsatisfactory, yielding considerable deletion sequences [1]
Superior Fmoc Strategy	Conducted on a DOD resin for peptide amides using DCC/HOBt chemistry [1]
Result of Fmoc Method	Higher yield and purity of the crude peptides [1]

Synthesis Experimental Protocol

The following diagram illustrates the general workflow and key decision points for the solid-phase synthesis of **MEN 10208** as described in the study.



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Synthesis strategy comparison for **MEN 10208**, based on 1991 study findings [1].

Here is a detailed breakdown of the methodology that proved superior for synthesizing **MEN 10208** [1]:

- **Strategy:** Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
- **Resin:** DOD resin, specifically developed for peptide amides.
- **Coupling Chemistry:** DCC (Dicyclohexylcarbodiimide)/HOBT (1-Hydroxybenzotriazole) activation.
- **Key Advantage:** This combination successfully overcame the steric hindrance and coupling challenges posed by the consecutive hydrophobic D-Trp residues, leading to a purer crude product compared to the Boc (tert-Butyloxycarbonyl) strategy.

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References

1. Solid-phase synthesis of neurokinin A antagonists. Comparison of the... [pubmed.ncbi.nlm.nih.gov]

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